molecular formula C26H33F3O6 B13890524 15-keto Fluprostenol isopropyl ester

15-keto Fluprostenol isopropyl ester

Cat. No.: B13890524
M. Wt: 498.5 g/mol
InChI Key: KSDDYCRRTVADFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-keto Fluprostenol isopropyl ester is a useful research compound. Its molecular formula is C26H33F3O6 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

15-Keto Fluprostenol Isopropyl Ester is a derivative of Fluprostenol, a synthetic analog of prostaglandin F2α. This compound has garnered attention for its various biological activities, particularly in the fields of ophthalmology and cosmetic dermatology. The following sections detail its biological activity, mechanisms of action, clinical applications, and relevant research findings.

  • Chemical Formula : C26H33F3O6
  • Molecular Weight : 498.5 g/mol
  • CAS Number : 404830-45-1

This compound primarily acts as an agonist at the FP receptor, which is crucial for various physiological processes, including intraocular pressure regulation. Upon administration, it undergoes hydrolysis to yield Fluprostenol, which effectively interacts with FP receptors to exert its biological effects. Notably, the 15-keto derivative exhibits reduced receptor binding affinity compared to its parent compound but retains some hypotensive activity, making it relevant in therapeutic applications for conditions like glaucoma .

Ocular Effects

  • Intraocular Pressure Reduction :
    • The compound is utilized in treating glaucoma by promoting aqueous humor outflow, thereby lowering intraocular pressure (IOP). Studies indicate that while 15-keto derivatives may have diminished efficacy at FP receptors, they still contribute to hypotensive responses .
  • Eyelash Growth Stimulation :
    • Clinical studies have demonstrated that topical application of this compound can significantly enhance eyelash growth. In a double-blind study involving 40 patients with idiopathic hypotrichosis, those treated with a gel formulation showed a marked increase in eyelash length compared to the control group (average increase of 1.633 mm vs. 0.25 mm) with a high statistical significance (P < 0.0001) .

Cosmetic Applications

The compound's ability to stimulate eyelash growth has led to its incorporation into cosmetic formulations aimed at enhancing eyelash aesthetics. The safety profile appears favorable, with minimal side effects reported during clinical trials .

Clinical Study Overview

A notable study evaluated the efficacy and safety of a gel containing this compound (80 µg/mL) for eyelash enhancement:

  • Study Design : Monocentric, double-blind, vehicle-controlled.
  • Participants : 40 women aged 18 years and older with idiopathic hypotrichosis.
  • Results :
    • Group treated with the active gel exhibited significantly longer and darker eyelashes.
    • A majority (80%) reported reduced time spent on mascara application due to improved eyelash appearance.
    • Side effects were minimal; only one participant reported ocular heaviness .
Parameter Group 1 (Treatment) Group 2 (Control) Statistical Significance
Average Eyelash Length Increase1.633 mm0.25 mmP < 0.0001
Patients Reporting Longer/Darker Lashes80%20%P < 0.0001

Properties

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-[3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDYCRRTVADFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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